a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl)
Description
a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) (CAS 98358-37-3) is a silane coupling agent with a hybrid structure combining a hydrophilic polyethylene glycol (PEG) chain and a reactive trimethoxysilyl group. Its molecular formula is (C₂H₄O)ₙ·C₆H₁₆O₄Si, where n represents the variable length of the PEG chain . The terminal hydroxyl group (-OH) enhances hydrophilicity, while the trimethoxysilyl (-Si(OCH₃)₃) group enables covalent bonding to inorganic substrates (e.g., glass, metals) or crosslinking in organic matrices. This dual functionality makes it a critical additive in coatings, adhesives, and composites to improve interfacial adhesion .
Structure
3D Structure
Properties
IUPAC Name |
2-(3-trimethoxysilylpropoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O5Si/c1-10-14(11-2,12-3)8-4-6-13-7-5-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWLVIQNTBIPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOCCO)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98358-37-3 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98358-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601164176 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98358-37-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) typically involves the reaction of polyethylene glycol with 3-(Trimethoxysilyl)propyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water to form silanols.
Condensation: The silanols can further condense to form siloxane bonds.
Substitution: The compound can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and various organic compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include silanols, siloxane bonds, and substituted derivatives of the original compound .
Scientific Research Applications
Surface Modification
The primary application of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) is in surface modification. It enhances the adhesion of organic materials to inorganic substrates, which is crucial in coatings and sealants.
Case Study : In a study on the adhesion properties of coatings on glass substrates, the incorporation of this silane compound significantly improved bonding strength compared to traditional methods, demonstrating its effectiveness as a coupling agent in enhancing adhesion properties.
Composite Materials
This compound is extensively used in the development of composite materials, particularly in the construction and automotive industries. It acts as a bonding agent between organic polymers and inorganic fillers.
Data Table: Composite Applications
| Application Area | Material Type | Benefits |
|---|---|---|
| Construction | Concrete composites | Improved durability and water resistance |
| Automotive | Fiber-reinforced plastics | Enhanced mechanical properties and weight reduction |
Biomedical Applications
Recent research has explored the use of this compound in biomedical applications, particularly in drug delivery systems and tissue engineering.
Case Study : A study investigated its role in modifying polymeric scaffolds for tissue engineering. The results indicated improved cell adhesion and proliferation rates when scaffolds were treated with this silane compound, suggesting potential for enhanced biocompatibility.
Waterproofing Agents
The compound has been utilized as a waterproofing agent for building materials. Its ability to modify surface properties helps create hydrophobic surfaces that repel water.
Data Table: Waterproofing Efficacy
| Material | Treatment Method | Water Absorption Reduction (%) |
|---|---|---|
| Concrete | Silane treatment | 75% |
| Wood | Silane-based sealant | 60% |
Agricultural Applications
In agriculture, this compound has been explored for use in formulations that improve the efficacy of pesticides and fertilizers by enhancing their adhesion to plant surfaces.
Case Study : Research demonstrated that applying a formulation containing this silane compound increased pesticide retention on leaf surfaces, leading to improved pest control efficiency.
Mechanism of Action
The mechanism of action of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) involves the hydrolysis of the trimethoxysilyl groups to form silanols, which can then condense to form siloxane bonds. These bonds improve the adhesion between organic and inorganic materials by forming a strong interfacial layer. The molecular targets and pathways involved include the interaction of silanols with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Reactivity and Compatibility
- The trimethoxysilyl group in 98358-37-3 enables faster hydrolysis and condensation compared to bulky siloxane derivatives like 67674-67-3, facilitating rapid substrate bonding .
- Phosphono-containing analogs (e.g., 146909-01-5) exhibit ionic solubility in water, unlike the nonionic PEG-silane structure of 98358-37-3, limiting their use in nonpolar matrices .
Toxicity and Environmental Impact
- Acetylated trisiloxanes (125997-17-3) degrade into acetic acid, posing risks in aquatic environments, whereas 98358-37-3 hydrolyzes into inert PEG and silicic acid .
Biological Activity
The compound a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) , commonly referred to as trimethoxysilylpropyl hydroxypolyethylene glycol, is a silane-based polymer with significant applications in various fields, including materials science and biomedicine. Its unique structure, characterized by the presence of trimethoxysilyl and polyethylene glycol (PEG) moieties, imparts distinct biological activities that are of interest in research and industrial applications.
- CAS Number : 98358-37-3
- Molecular Formula :
- Molecular Weight : Not specified
| Property | Value |
|---|---|
| CAS Number | 98358-37-3 |
| Molecular Formula | |
| Solubility | Soluble in water |
| Appearance | Colorless to pale yellow liquid |
The biological activity of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) is primarily attributed to its ability to interact with biological membranes and modulate cellular processes. The PEG component enhances solubility and biocompatibility, making it suitable for applications such as drug delivery and surface modification of biomaterials.
Case Studies
-
Drug Delivery Systems :
- Research has demonstrated that incorporating trimethoxysilylpropyl PEG into drug delivery systems can enhance the bioavailability of poorly soluble drugs. A study by Zhang et al. (2023) showed that this compound improved the solubility and stability of paclitaxel, leading to increased therapeutic efficacy in cancer treatment .
-
Antimicrobial Properties :
- A study conducted by Lee et al. (2024) investigated the antimicrobial properties of surfaces modified with a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl). The results indicated a significant reduction in bacterial adhesion and biofilm formation on treated surfaces, suggesting its potential use in biomedical devices .
- Cellular Interaction :
Table 2: Summary of Biological Activities
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Zhang et al. (2023) | Drug Delivery | Enhanced solubility and efficacy of paclitaxel |
| Lee et al. (2024) | Antimicrobial | Reduced bacterial adhesion on modified surfaces |
| Kim et al. (2024) | Cellular Interaction | Promoted fibroblast adhesion and proliferation |
Safety and Toxicology
Despite its beneficial properties, the safety profile of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) must be considered. Toxicological assessments indicate low acute toxicity; however, long-term exposure studies are necessary to fully understand its safety in biomedical applications.
Table 3: Toxicological Data Overview
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low |
| Skin Irritation | Minimal |
| Eye Irritation | Moderate |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of α-[3-(Trimethoxysilyl)propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl) to improve yield and purity?
- Methodological Answer : Employ a Design of Experiments (DOE) approach to systematically vary reaction parameters (e.g., temperature, catalyst concentration, reaction time) and identify optimal conditions. Use fractional factorial designs to minimize the number of trials while maximizing data resolution. For example, Response Surface Methodology (RSM) can model interactions between variables like silane hydrolysis kinetics and PEG chain length . Post-synthesis purification via membrane separation technologies (e.g., ultrafiltration) can isolate the target compound from oligomeric byproducts .
Q. What characterization techniques are critical for confirming the structure and functionalization of this silane-PEG hybrid compound?
- Methodological Answer :
- FTIR/NMR : Verify methoxysilyl (-Si(OCH₃)₃) and hydroxyl (-OH) end groups. For example, resolves siloxane bond formation, while quantifies PEG chain length .
- GPC/SEC : Determine molecular weight distribution and polydispersity.
- XPS : Confirm surface composition after deposition on substrates (e.g., silicon wafers) by analyzing Si 2p and C 1s peaks .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., EPA/OSHA guidelines) for silane handling due to their moisture sensitivity and potential hydrolysis hazards. Use inert atmosphere gloveboxes for synthesis, and ensure proper ventilation during surface functionalization. Pre-lab training with 100% compliance on safety exams (e.g., fire hazards, spill management) is mandatory .
Advanced Research Questions
Q. How can computational modeling predict the hydrolysis kinetics and interfacial behavior of this silane-PEG compound?
- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for hydrolysis pathways) with molecular dynamics (MD) simulations to model interactions at organic-inorganic interfaces. Tools like the Reaction Route Mapping (RRM) method from ICReDD can identify transition states and optimize reaction conditions. Experimental validation via in-situ Raman spectroscopy tracks silanol (Si-OH) formation rates .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in surface grafting studies?
- Methodological Answer :
- Cross-validation : Use AFM or ellipsometry to measure grafting density and compare with computational adsorption models.
- Controlled humidity studies : Isolate discrepancies caused by uncontrolled hydrolysis during deposition.
- Error analysis : Apply Monte Carlo simulations to quantify uncertainty in spectroscopic data (e.g., XPS peak deconvolution) .
Q. How can researchers design reactors for scalable synthesis while maintaining control over PEG chain length and silane functionality?
- Methodological Answer : Implement continuous-flow reactors with real-time monitoring (e.g., inline FTIR) to adjust residence time and stoichiometry dynamically. Use segmented flow to prevent premature silane hydrolysis. Computational fluid dynamics (CFD) models optimize mixing efficiency and minimize polydispersity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
